An In-depth Technical Guide to the Spectroscopic Characterization of (4-Methyl-2-phenoxyphenyl)methanamine
An In-depth Technical Guide to the Spectroscopic Characterization of (4-Methyl-2-phenoxyphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and other spectroscopic characterization data for the novel compound (4-Methyl-2-phenoxyphenyl)methanamine. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document is intended to serve as a detailed technical resource, offering not only spectral data but also the underlying scientific rationale for the experimental design and data interpretation, thereby empowering researchers to confidently identify and characterize this and structurally related compounds.
Introduction to (4-Methyl-2-phenoxyphenyl)methanamine
(4-Methyl-2-phenoxyphenyl)methanamine is a primary amine featuring a substituted diphenyl ether core. The unique arrangement of a methyl group, a phenoxy group, and a methanamine substituent on the same benzene ring gives rise to a distinct spectroscopic fingerprint. The structural elucidation of this molecule is critical for confirming its identity after synthesis and for understanding its behavior in various chemical and biological systems.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | (4-Methyl-2-phenoxyphenyl)methanamine | - |
| CAS Number | 1247468-69-4 | [1] |
| Molecular Formula | C₁₄H₁₅NO | [1] |
| Molecular Weight | 213.28 g/mol | [1] |
| Structure | ![]() | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (4-Methyl-2-phenoxyphenyl)methanamine, both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized protocol ensures data reproducibility and accuracy.
Methodology:
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Sample Preparation:
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Weigh approximately 5-10 mg of (4-Methyl-2-phenoxyphenyl)methanamine.
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Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[2][3][4] The choice of solvent is critical as it can influence chemical shifts.[2][3]
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.[5]
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Instrument Setup:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to optimize its homogeneity, resulting in sharp, symmetrical peaks.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum.
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Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
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The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
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A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
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Workflow for NMR Analysis:
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of (4-Methyl-2-phenoxyphenyl)methanamine in CDCl₃ is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.
Predicted ¹H NMR Chemical Shifts:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Ar-H (Phenoxy ring, ortho) | 7.30 - 7.40 | Doublet of doublets (dd) or Multiplet (m) | 2H | Deshielded by the ether oxygen and aromatic ring current. |
| Ar-H (Phenoxy ring, para) | 7.10 - 7.20 | Triplet (t) | 1H | Typical chemical shift for a para-proton on a monosubstituted benzene ring. |
| Ar-H (Phenoxy ring, meta) | 6.95 - 7.05 | Triplet (t) | 2H | Shielded relative to the ortho protons. |
| Ar-H (Methyl-substituted ring) | 6.80 - 7.10 | Multiplet (m) | 3H | The exact shifts and multiplicities will depend on the coupling with neighboring protons. |
| -CH₂-NH₂ | ~3.80 | Singlet (s) | 2H | Protons on a carbon adjacent to an amine group typically appear in this region.[6] |
| Ar-CH₃ | ~2.30 | Singlet (s) | 3H | Typical chemical shift for a methyl group attached to an aromatic ring. |
| -NH₂ | 1.5 - 2.5 (broad) | Singlet (s, broad) | 2H | The chemical shift of amine protons is highly variable and depends on concentration and solvent. The peak is often broad due to quadrupole broadening and exchange.[6] The signal may disappear upon D₂O exchange.[6] |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Ar-C (Quaternary, C-O) | 155 - 160 | Deshielded due to direct attachment to the electronegative oxygen atom. |
| Ar-C (Quaternary, C-O, phenoxy) | 150 - 155 | Deshielded by the ether oxygen. |
| Ar-C (Quaternary, C-CH₃) | 135 - 140 | Typical shift for a substituted aromatic carbon. |
| Ar-C (Quaternary, C-CH₂NH₂) | 130 - 135 | Influenced by both the aromatic ring and the aminomethyl group. |
| Ar-C H | 115 - 130 | Aromatic carbons typically appear in this region. The specific shifts will vary based on the electronic effects of the substituents. |
| -C H₂-NH₂ | 40 - 50 | Aliphatic carbon attached to a nitrogen atom.[6] |
| Ar-C H₃ | 20 - 25 | Typical chemical shift for a methyl group attached to an aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.
Experimental Protocol: Mass Spectrometry
Methodology:
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Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a relatively volatile compound like this, GC-MS is a suitable choice.
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Ionization: Electron Ionization (EI) is a common technique that will likely lead to extensive fragmentation, providing valuable structural information. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a prominent protonated molecular ion peak [M+H]⁺.
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Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
Diagram of Mass Spectrometry Workflow:
Caption: A simplified workflow for mass spectrometry analysis.
Predicted Mass Spectrum
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Molecular Ion Peak (M⁺): For (4-Methyl-2-phenoxyphenyl)methanamine (C₁₄H₁₅NO), the molecular ion peak is expected at an m/z of 213.
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Key Fragmentation Pathways:
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Loss of the aminomethyl group: A prominent peak may be observed at m/z 183 due to the loss of •CH₂NH₂.
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Benzylic cleavage: The bond between the aromatic ring and the methanamine group is a likely point of cleavage, leading to a fragment at m/z 198 (loss of •NH₂).
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Cleavage of the ether bond: Fragmentation of the diphenyl ether linkage can also occur, leading to various smaller fragments.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
Methodology:
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Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
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Data Acquisition: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium (two bands) |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1020 - 1250 | Medium |
| C-O Stretch (Aryl Ether) | 1200 - 1275 (asymmetric) & 1000-1075 (symmetric) | Strong |
Conclusion
The comprehensive spectroscopic characterization of (4-Methyl-2-phenoxyphenyl)methanamine through NMR, MS, and IR provides a robust framework for its unequivocal identification and structural elucidation. The predicted data presented in this guide, based on established principles of spectroscopy, offer a reliable reference for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.
References
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Spectroscopy of Amines. Chemistry LibreTexts. [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
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NMR Solvent Chart. Emery Pharma. [Link]

